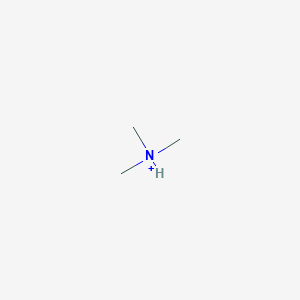

Trimethylazanium

概要

説明

Trimethylazanium is a quaternary ammonium compound characterized by the presence of three methyl groups attached to a central nitrogen atom. This compound is commonly found in various biological and industrial applications due to its unique chemical properties. It is often encountered in the form of its salts, such as trimethylammonium chloride.

準備方法

Synthetic Routes and Reaction Conditions

Trimethylazanium compounds can be synthesized through several methods. One common approach involves the reaction of trimethylamine with an alkyl halide. For example, trimethylamine can react with methyl iodide to form trimethylammonium iodide. The reaction is typically carried out in an organic solvent such as ethanol or acetone, under reflux conditions.

Industrial Production Methods

In industrial settings, trimethylammonium compounds are often produced through the reaction of ammonia with methanol in the presence of a catalyst. This process yields a mixture of methylamines, including trimethylamine, which can then be further processed to obtain trimethylammonium salts. The reaction is typically conducted at elevated temperatures and pressures to optimize yield and efficiency.

化学反応の分析

Types of Reactions

Trimethylazanium compounds undergo various chemical reactions, including:

Substitution Reactions: this compound salts can participate in nucleophilic substitution reactions, where the trimethylammonium group is replaced by another nucleophile.

Oxidation and Reduction: These compounds can be oxidized or reduced under specific conditions, leading to the formation of different products.

Elimination Reactions: this compound salts can undergo Hofmann elimination, resulting in the formation of alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride are often employed.

Elimination: Silver hydroxide or silver oxide is used to convert trimethylammonium salts to their corresponding hydroxides, which then undergo elimination upon heating.

Major Products Formed

Substitution: The major products are typically new quaternary ammonium salts.

Oxidation: Oxidation can lead to the formation of various oxygenated derivatives.

Reduction: Reduction products include amines and other reduced nitrogen compounds.

Elimination: The primary products are alkenes and tertiary amines.

科学的研究の応用

Trimethylazanium compounds have a wide range of applications in scientific research:

Chemistry: They are used as phase-transfer catalysts and in the synthesis of other quaternary ammonium compounds.

Biology: this compound derivatives are used in the study of membrane transport and ion channels.

Medicine: These compounds are utilized in drug formulation and as antiseptics.

Industry: They are employed in the production of surfactants, disinfectants, and fabric softeners.

作用機序

The mechanism of action of trimethylammonium compounds varies depending on their application. In biological systems, they often interact with cell membranes and ion channels, altering membrane permeability and ion transport. In chemical reactions, their quaternary ammonium structure makes them effective phase-transfer catalysts, facilitating the transfer of reactants between different phases.

類似化合物との比較

Trimethylazanium compounds are similar to other quaternary ammonium compounds such as:

- Betaine

- Bethanechol

- Carnitine

- Choline

- Methacholine

- Muscarine

- Trimethylglycine

Uniqueness

This compound compounds are unique due to their high solubility in water and their ability to form stable salts. This makes them particularly useful in applications requiring water-soluble cationic agents.

特性

分子式 |

C3H10N+ |

|---|---|

分子量 |

60.12 g/mol |

IUPAC名 |

trimethylazanium |

InChI |

InChI=1S/C3H9N/c1-4(2)3/h1-3H3/p+1 |

InChIキー |

GETQZCLCWQTVFV-UHFFFAOYSA-O |

SMILES |

C[NH+](C)C |

正規SMILES |

C[NH+](C)C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)